molecular formula C23H26N2O5 B267275 N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

カタログ番号 B267275
分子量: 410.5 g/mol
InChIキー: CJBSKWBXZWKODC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division. MLN8054 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit aurora A kinase, which is overexpressed in many types of cancer.

作用機序

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis and resistance to chemotherapy. By inhibiting aurora A kinase, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide disrupts cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide also inhibits the formation of microtubules, which are essential for cell division. In addition, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells.

実験室実験の利点と制限

One advantage of using N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its specificity for aurora A kinase. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide does not inhibit aurora B kinase, which is important for maintaining chromosome stability during cell division. This specificity reduces the risk of off-target effects and makes N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide a valuable tool for studying the role of aurora A kinase in cancer.
One limitation of using N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its low solubility in water. This can make it difficult to administer to cells in culture or in animal models. However, this limitation can be overcome by using appropriate solvents or formulations.

将来の方向性

There are several future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is the development of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in cancer patients. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in cancer patients.

合成法

The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 4-(4-morpholinylcarbonyl)phenylboronic acid to form an intermediate compound. The intermediate compound is then reacted with 4-(tetrahydro-2-furanylmethoxy)benzaldehyde to form N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide.

科学的研究の応用

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast, colon, lung, and pancreatic cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to enhance the efficacy of other anticancer drugs, such as taxanes and gemcitabine.

特性

製品名

N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

分子式

C23H26N2O5

分子量

410.5 g/mol

IUPAC名

N-[4-(morpholine-4-carbonyl)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C23H26N2O5/c26-22(17-5-9-20(10-6-17)30-16-21-2-1-13-29-21)24-19-7-3-18(4-8-19)23(27)25-11-14-28-15-12-25/h3-10,21H,1-2,11-16H2,(H,24,26)

InChIキー

CJBSKWBXZWKODC-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4

正規SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCOCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。